N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)furan-2-carboxamide
Description
The compound N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)furan-2-carboxamide is a synthetic molecule featuring a complex hybrid structure. Key structural elements include:
- A 1,3-benzodioxole moiety (a methylenedioxy aromatic ring), which is commonly associated with enhanced metabolic stability and receptor binding in medicinal chemistry .
- A furan-2-carboxamide group, which may participate in hydrogen bonding and modulate solubility.
- A propyl linker connecting the benzodioxole and methoxyphenyl groups, introducing conformational flexibility.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO6/c1-33-23-12-9-21(10-13-23)19-31(30(32)28-8-5-17-35-28)16-15-24(25-6-3-4-7-26(25)34-2)22-11-14-27-29(18-22)37-20-36-27/h3-14,17-18,24H,15-16,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDQAIBJUFKZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCC(C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4OC)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)furan-2-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the furan-2-carboxamide core: This can be achieved through the reaction of furan-2-carboxylic acid with an amine derivative under dehydrating conditions.
Introduction of the benzodioxole moiety: This step involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring.
Coupling reactions: The final step involves coupling the benzodioxole and methoxyphenyl groups to the furan-2-carboxamide core using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Chemical Reactions
The compound participates in reactions influenced by its functional groups:
2.1 Amide Hydrolysis
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Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions
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Outcome : Cleavage of the amide bond to yield furan-2-carboxylic acid and propylamine derivatives
2.2 Furan Ring Reactions
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Diels-Alder Cycloaddition : Furan acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride)
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Electrophilic Addition : Halogenation or nitration at the α-positions of furan
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Ring Opening : Acidic conditions may lead to ring-opening to form diketones
2.3 Benzodioxole Oxidation
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Conditions : Potassium permanganate (KMnO4) in acidic media
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Outcome : Conversion of benzodioxole to catechol derivatives via oxidative cleavage
2.4 Methoxy Group Reactions
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Demethylation : Hydrogen peroxide (H2O2) or boron tribromide (BBr3) to yield phenolic groups
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O-Methylation : Protection of hydroxyl groups using methyl iodide
Stability and Reactivity
The compound’s stability is influenced by its functional groups:
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Furan-2-carboxamide : Stable under neutral conditions but susceptible to hydrolysis under extreme pH
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Benzodioxole : Resistant to oxidation but may undergo ring-opening under strong acidic/basic conditions
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Methoxybenzyl : Stable to most reaction conditions due to electron-donating effects
Spectral Analysis
Key analytical techniques include:
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1H NMR : Detection of amide protons (~δ 8.0–9.0 ppm) and aromatic signals
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IR : Amide I (1650–1700 cm⁻¹) and II bands (1550–1600 cm⁻¹)
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LC-MS : Molecular ion peak at [M+H]+ = 513.5 (molecular weight = 513.5 g/mol)
Research Findings
Preliminary studies suggest the compound’s structural motifs (benzodioxole, methoxybenzyl) may contribute to:
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Biological activity : Potential modulation of neurotransmitter systems or kinase inhibition
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Synthetic versatility : Amenable to further functionalization (e.g., fluorination, alkylation)
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of with a molecular weight of approximately 447.53 g/mol. Its structure includes significant moieties such as benzodioxole and methoxyphenyl groups, contributing to its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities which can be categorized into the following areas:
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Anticancer Activity :
- Studies have shown that N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)furan-2-carboxamide acts as an inhibitor of ID proteins, which are implicated in cancer progression. For instance, the compound has been noted to impair ocular neovascularization in mouse models, indicating its potential as an anticancer agent .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the creation of various analogs with potentially enhanced efficacy or reduced toxicity. The synthetic pathways typically include:
- Formation of the Benzodioxole Moiety : Utilizing specific reagents to ensure the correct formation of the benzodioxole structure.
- Substitution Reactions : Introducing methoxy and other substituents at strategic positions on the aromatic rings to enhance biological activity.
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits ID proteins; reduces tumor growth | |
| Neuroprotective | Promotes neuronal regeneration | |
| Anti-inflammatory | Reduces inflammation markers |
Table 2: Synthesis Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Benzodioxole Formation | Cyclization | Specific aromatic precursors |
| Substitution | Electrophilic Aromatic | Methoxy and benzyl halides |
Case Studies
- Ocular Neovascularization Study :
- Glial Reactivity Modulation :
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
A. Benzofuran Derivatives ()
- Core Structure: Benzofuran rings (vs.
- Substituents : Fluorophenyl and cyclopropyl groups in these analogs enhance lipophilicity and CYP450 resistance , critical for oral bioavailability . The target compound lacks halogenation, which may reduce off-target interactions but increase susceptibility to oxidation.
- Activity: Benzofuran derivatives like 44 () were optimized for HIV protease inhibition with IC₅₀ values in the nanomolar range, though specific data for the target compound remain speculative .
B. Benzimidazole Analogs ()
- Core Structure : The benzimidazole nucleus () replaces benzodioxole, introducing a basic nitrogen capable of cation-π interactions with ATP-binding pockets in kinases .
C. Thiazole-Containing Compounds ()
- Core Structure : Thiazole rings () introduce hydrogen-bond acceptors and rigid planar geometry, contrasting with the furan-carboxamide flexibility in the target compound.
- Substituents : The trifluoromethoxy group in enhances electron-withdrawing effects , improving target affinity in parasitic enzymes . The target compound’s methoxy groups may prioritize metabolic stability over potency.
Biological Activity
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a furan ring, methoxy groups, and a benzodioxole moiety. Its molecular formula is with a molecular weight of 375.44 g/mol. The compound exhibits significant lipophilicity with an XLogP value of 5.2, indicating its potential for membrane permeability.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its therapeutic potential against different diseases.
1. Anticancer Activity
Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Apoptosis induction |
| PC-3 (Prostate) | 4.2 | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, it significantly reduced edema and inflammatory markers.
3. Neuroprotective Properties
Preliminary studies indicate that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The compound appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the methoxy groups and the furan ring significantly affect the biological activity of the compound. For instance, increasing the number of methoxy substituents enhances anticancer potency while maintaining low toxicity levels.
Key Findings:
- Methoxy Substituents : Increasing methoxy groups correlates with increased lipophilicity and bioavailability.
- Benzodioxole Moiety : Essential for receptor binding and biological activity.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
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Case Study on Breast Cancer :
In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups. -
Inflammation Model :
In a murine model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and inflammatory cytokine levels after two weeks of treatment.
Q & A
Q. What synthetic routes are commonly employed to synthesize N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reaction of furan-2-carboxylic acid derivatives with amines under activating agents like oxalyl chloride (C₂O₂Cl₂) or DMAP in DMF .
- Substitution reactions : Introduction of benzodioxole and methoxyphenyl groups via nucleophilic substitution or alkylation steps .
- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate intermediates and the final product .
Q. How is NMR spectroscopy used to confirm the structure of this compound?
Key NMR assignments include:
- ¹H NMR :
- Furan protons : Resonances at δ 6.2–7.5 ppm (split into doublets or triplets due to coupling) .
- Benzodioxole protons : A singlet near δ 5.9–6.1 ppm for the methylenedioxy group .
- Methoxy groups : Sharp singlets at δ 3.7–3.9 ppm .
- ¹³C NMR :
- Carbonyl carbons (amide, benzodioxole) at δ 165–175 ppm .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments between X-ray crystallography and NMR data?
- X-ray crystallography : Provides definitive stereochemistry but requires high-quality crystals. For example, NOESY NMR can confirm spatial proximity of protons in solution .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict theoretical NMR shifts to cross-validate experimental data .
- Dynamic effects : Consider rotational barriers in propyl chains that may cause discrepancies in NMR-derived conformers .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Use DMAP or HOBt to enhance amide coupling efficiency .
- Temperature control : Reflux in DCM (50°C) for 48 hours improves intermediate stability .
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor substitution reactions .
Q. What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., lipid metabolism enzymes) using fluorogenic substrates .
- Cell-based models : Assess anti-hyperlipidemic activity in hepatocyte cultures via lipid droplet quantification .
- Binding studies : SPR or ITC to determine affinity for receptors linked to metabolic pathways .
Q. How are discrepancies between theoretical and experimental mass spectrometry data addressed?
- High-resolution MS : Confirm molecular formula using exact mass (e.g., ±0.001 Da tolerance) .
- Isotopic pattern analysis : Match experimental patterns to theoretical simulations (e.g., M+1 and M+2 peaks) .
- Ionization efficiency : Adjust ESI or MALDI parameters to minimize fragmentation .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Solvent polarity : The compound’s amphiphilic nature (due to methoxy and benzodioxole groups) may lead to variable solubility.
- Experimental validation :
- Measure solubility in DMSO, ethanol, and hexane at controlled temperatures .
- Use HPLC to detect degradation products that may skew results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
